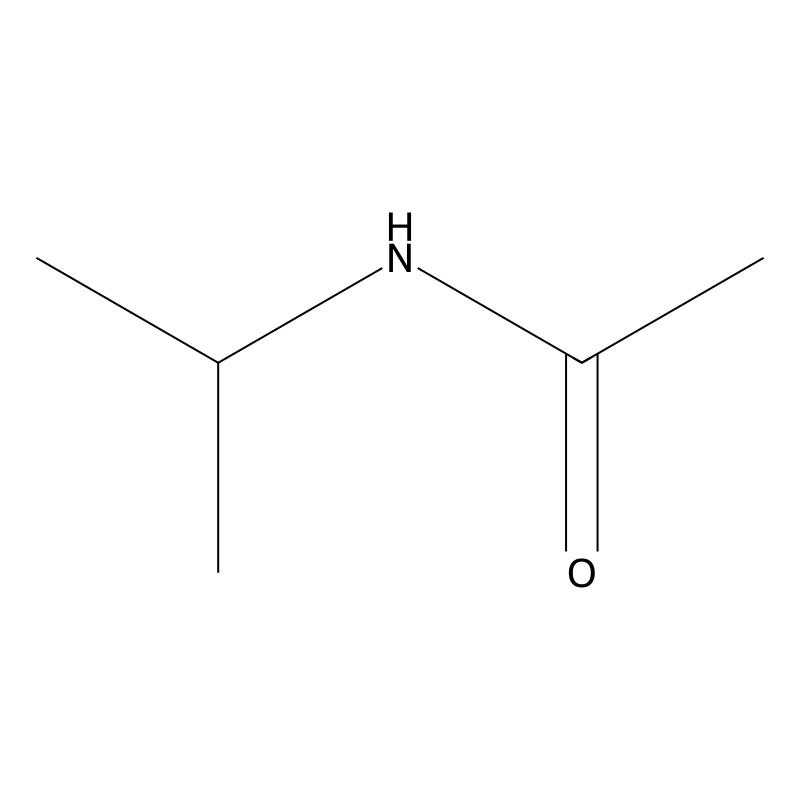

N-Isopropylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Isopropylacetamide is an organic compound with the molecular formula and a molecular weight of approximately 101.15 g/mol. It is classified as an amide, specifically an N-substituted acetamide, where the isopropyl group is attached to the nitrogen atom. The compound is also known by several other names, including N-acetylisopropylamine and N-(1-methylethyl)ethanamide. Its structure can be represented as follows:

textCH3 |CH3-C-NH-CO-CH3 | H

N-Isopropylacetamide is characterized by its solubility in water and organic solvents, making it a versatile compound in various chemical applications.

Bone Mass Regulation

Studies suggest N-Isopropylacetamide may act as an agonist for the G protein-coupled receptor 119 (GPR119) []. This receptor plays a role in regulating bone formation and mineral density. Activating GPR119 using N-Isopropylacetamide or similar compounds could potentially lead to the development of new treatments for osteoporosis and other conditions characterized by low bone mass [].

Integrin Antagonism

Research indicates N-Isopropylacetamide derivatives might act as antagonists for integrins, a family of cell adhesion molecules involved in various cellular functions, including cell migration and proliferation []. Antagonizing specific integrins could have therapeutic applications in various diseases, such as cancer and inflammatory disorders, by affecting cell behavior and signaling pathways [].

- Hydrolysis: In the presence of water and an acid or base catalyst, N-Isopropylacetamide can hydrolyze to yield isopropylamine and acetic acid.

- Thermal Decomposition: Studies have shown that at elevated temperatures (430-480°C), N-Isopropylacetamide can decompose through pyrolysis, leading to the formation of various smaller molecules such as nitrogen-containing compounds and hydrocarbons .

- Amidation: It can react with carboxylic acids to form new amides, which is a common reaction in organic synthesis.

N-Isopropylacetamide exhibits biological activity that has been investigated in various studies. It has been noted for its potential use in medicinal chemistry due to its structural similarity to other biologically active compounds. While specific biological effects are not extensively documented, its derivatives might exhibit pharmacological properties similar to other acetamides.

N-Isopropylacetamide can be synthesized through various methods, with one common route being the reaction of isopropylamine with acetyl chloride:

- From Isopropylamine and Acetyl Chloride:

- Reagents: Isopropylamine (C3H9N) and acetyl chloride (C2H3ClO).

- Reaction: The reaction proceeds via nucleophilic acyl substitution where the nitrogen atom of isopropylamine attacks the carbonyl carbon of acetyl chloride, leading to the formation of N-Isopropylacetamide and hydrochloric acid as a byproduct.

- Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis .

Other synthetic routes may involve variations in starting materials or conditions but generally follow similar principles.

N-Isopropylacetamide finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Used as a solvent or reagent in organic synthesis due to its favorable solubility properties.

- Agricultural Chemicals: Potentially utilized in the formulation of agrochemicals.

Several compounds share structural similarities with N-Isopropylacetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N-Ethylacetamide | C4H9NO | 0.76 |

| N-Butylacetamide | C6H13NO | 0.72 |

| N-Methylacetamide | C4H9NO | 0.71 |

| N-Pentylacetamide | C7H15NO | 0.71 |

These compounds are structurally related but differ in their alkyl substituents on the nitrogen atom, which influences their physical properties and potential applications.

Early Synthesis and Key Milestones

N-Isopropylacetamide was first synthesized through traditional amide bond formation between acetyl chloride and isopropylamine. Early methods relied on direct alkylation or acylation reactions, often yielding moderate efficiency. The development of catalytic systems, such as hydroxyapatite-supported copper(I) oxide, marked a shift toward greener and more efficient synthesis pathways. For instance, a 2016 study demonstrated a 92% yield using this catalyst in acetonitrile at 50°C.

Industrial adoption accelerated in the 1980s–1990s, particularly in the pharmaceutical sector, where it serves as a precursor for active pharmaceutical ingredients (APIs). Patents from this period highlight its role in synthesizing herbicides like flufenacet, where it acts as a critical intermediate.

Industrial and Research Applications

The compound’s applications span:

- Solvent in Organic Synthesis: Its solubility in organic solvents facilitates reactions involving sensitive reagents.

- Pharmaceutical Intermediate: Used in the synthesis of anilides and amides, such as in the production of flufenacet, a herbicide targeting annual grassy weeds.

- Agrochemical Research: Serves as a precursor for hydroxycarboxylic acid anilides, enhancing crop protection formulations.

Traditional Acylation Methods

Reaction of Acetyl Chloride with Isopropylamine

The most widely employed method for synthesizing N-Isopropylacetamide involves the direct acylation of isopropylamine with acetyl chloride, representing a classic nucleophilic acyl substitution reaction [2]. This reaction proceeds through a well-established addition-elimination mechanism where the nitrogen atom of isopropylamine performs a nucleophilic attack on the carbonyl carbon of acetyl chloride [14]. The reaction typically requires two equivalents of amine: one equivalent participates in the acylation reaction while the second equivalent neutralizes the hydrochloric acid byproduct formed during the process [22].

The reaction mechanism follows a sequential pathway beginning with nucleophilic addition of the isopropylamine lone pair to the electrophilic carbonyl carbon of acetyl chloride [14]. This forms a tetrahedral intermediate that subsequently undergoes elimination of the chloride ion, followed by proton removal from the nitrogen atom [14]. The reaction is highly exothermic and often proceeds vigorously, necessitating careful temperature control to prevent unwanted side reactions [25].

Table 1: Reaction Conditions for Acetyl Chloride-Isopropylamine Acylation

| Parameter | Optimal Range | Typical Value | Reference |

|---|---|---|---|

| Temperature | 0-25°C | 20°C | [16] [17] |

| Solvent | Aprotic solvents | Dichloromethane | [16] [17] |

| Base | Tertiary amines | Triethylamine | [16] [17] |

| Reaction Time | 1-3 hours | 2 hours | [16] [17] |

| Yield | 85-95% | 92% | [2] |

Standard reaction conditions typically employ dichloromethane or tetrahydrofuran as the reaction medium, with the addition of a tertiary amine base such as triethylamine or diisopropylethylamine to neutralize the acid byproduct [16] [17]. The reaction proceeds efficiently at room temperature, though cooling to 0°C may be beneficial for controlling the reaction rate and minimizing side product formation [16].

Alternative Nucleophilic Acylation Approaches

Beyond the conventional acid chloride method, several alternative nucleophilic acylation strategies have been developed for N-Isopropylacetamide synthesis [8] [9]. Acetic anhydride represents a valuable alternative acylating agent, particularly when moisture sensitivity is a concern [18]. The reaction of isopropylamine with acetic anhydride proceeds under milder conditions compared to acid chlorides and generates acetic acid as the sole byproduct [18].

The use of carbodiimide coupling reagents provides another sophisticated approach to amide formation [20]. Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide serve as effective activating agents for carboxylic acids in the presence of amines [20]. These reagents facilitate the formation of reactive O-acylisourea intermediates that undergo rapid aminolysis to yield the desired amide products [20].

Table 2: Alternative Acylation Methods Comparison

| Method | Acylating Agent | Reaction Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Anhydride Method | Acetic anhydride | 80-120°C, 2-4 h | 75-90% | Mild conditions, water tolerance [18] |

| Carbodiimide Coupling | Acetic acid + EDC | RT, 4-12 h | 80-95% | High selectivity, mild conditions [20] |

| Mixed Anhydride | Isobutyl chloroformate | -10°C to RT, 2 h | 70-85% | Good yields, controlled conditions [29] |

Internal nucleophilic catalysis represents an emerging approach wherein the substrate itself contains a nucleophilic center that facilitates the acylation process [9]. This method employs pyridine-containing amides that undergo intramolecular acylation followed by rearrangement to yield the final amide product [9]. While this approach is not directly applicable to N-Isopropylacetamide synthesis, it demonstrates the evolving sophistication of modern acylation strategies [9].

Catalytic Approaches and Green Chemistry

Hydroxyapatite-Supported Copper(I) Oxide Catalysis

Hydroxyapatite-supported copper(I) oxide represents a significant advancement in green catalytic methods for N-acetylation reactions [2]. This heterogeneous catalyst system enables the efficient synthesis of N-Isopropylacetamide under mild reaction conditions while providing excellent recyclability and environmental benefits [2]. The general procedure involves combining isopropylamine (1 mmol) with acetyl chloride (1 mmol) in acetonitrile (5 mL) in the presence of hydroxyapatite-supported copper(I) oxide (0.1 g) under ambient atmosphere [2].

The reaction proceeds efficiently at 50°C with a reaction time of only 0.1 hours, achieving yields of 92% for N-Isopropylacetamide [2]. The catalyst demonstrates remarkable activity due to the synergistic interaction between the copper(I) oxide active sites and the hydroxyapatite support matrix [2]. The hydroxyapatite provides a high surface area support with basic sites that facilitate the deprotonation steps, while the copper centers activate the acyl chloride toward nucleophilic attack [2].

Table 3: Hydroxyapatite-Copper(I) Oxide Catalyzed Reaction Parameters

| Parameter | Value | Units | Performance Metric |

|---|---|---|---|

| Catalyst Loading | 0.1 | g per mmol substrate | 92% yield [2] |

| Reaction Temperature | 50 | °C | Optimal activity [2] |

| Reaction Time | 0.1 | hours | Complete conversion [2] |

| Solvent Volume | 5 | mL acetonitrile | Homogeneous mixing [2] |

| Substrate Ratio | 1:1 | amine:acyl chloride | Stoichiometric efficiency [2] |

The mechanism of hydroxyapatite-supported copper(I) oxide catalysis involves coordination of the acyl chloride to the copper center, which increases the electrophilicity of the carbonyl carbon [2]. Simultaneously, the basic sites on the hydroxyapatite surface facilitate deprotonation of the amine, enhancing its nucleophilicity [2]. This dual activation mechanism results in accelerated reaction rates and improved selectivity compared to uncatalyzed processes [2].

Solid Base Catalysts in Industrial Processes

Solid base catalysts have emerged as powerful tools for industrial amide synthesis, offering advantages in terms of product separation, catalyst recycling, and process intensification [7]. Potassium-loaded gamma-alumina (K/γ-Al₂O₃) represents a particularly effective solid superbase catalyst for amide formation reactions [7]. This catalyst system demonstrates Hammett basicity values greater than 35, making it suitable for the activation of weakly acidic pronucleophiles such as simple amides [7].

The application of solid base catalysts in continuous-flow synthesis has revolutionized industrial amide production [7]. These systems enable precise control of reaction parameters including temperature, residence time, and substrate concentrations while maintaining consistent product quality [7]. The solid nature of these catalysts facilitates easy separation from reaction products and enables catalyst recycling without significant loss of activity [7].

Table 4: Solid Base Catalyst Performance in Amide Synthesis

| Catalyst Type | Base Strength (H_) | Operating Temperature | Yield Range | Industrial Advantages |

|---|---|---|---|---|

| K/γ-Al₂O₃ | > 35 | 25-80°C | 85-98% | High activity, recyclable [7] |

| Hydrotalcite | 25-30 | 60-120°C | 75-90% | Thermal stability [7] |

| Basic Zeolites | 20-25 | 80-150°C | 70-85% | Shape selectivity [7] |

| Metal Oxides | 15-25 | 100-200°C | 65-80% | Cost effective [7] |

Copper fluorapatite catalysts have also demonstrated excellent performance in one-pot amide synthesis from aldehydes [6]. While not directly applicable to N-Isopropylacetamide synthesis, these catalysts showcase the versatility of solid base systems in amide formation chemistry [6]. The catalyst enables amide formation at 100°C for 4 hours under neat reaction conditions, achieving yields of 82-88% with excellent recyclability [6].

Industrial-Scale Production Optimization

Solvent Selection and Reaction Conditions

Solvent selection plays a crucial role in optimizing N-Isopropylacetamide synthesis for industrial applications [15] [18]. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are preferred for acylation reactions due to their inability to compete with the amine nucleophile [15] [16]. Dichloromethane offers excellent solubility for both reactants and products while providing good heat transfer characteristics essential for temperature control [15].

The choice of solvent significantly impacts reaction kinetics, product selectivity, and downstream processing requirements [18]. Acetonitrile has gained popularity in industrial processes due to its high boiling point, excellent solvating properties, and compatibility with various catalyst systems [2]. The solvent also facilitates efficient heat removal during exothermic acylation reactions, which is critical for maintaining reaction selectivity [18].

Table 5: Solvent Performance in N-Isopropylacetamide Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Rate | Product Isolation |

|---|---|---|---|---|

| Dichloromethane | 39.6 | 8.9 | High | Excellent [15] |

| Tetrahydrofuran | 66.0 | 7.5 | Moderate | Good [15] |

| Acetonitrile | 81.6 | 37.5 | High | Excellent [2] |

| Toluene | 110.6 | 2.4 | Low | Moderate [15] |

Temperature optimization represents another critical parameter for industrial-scale synthesis [21] [26]. Lower temperatures (0-25°C) favor product selectivity and minimize side reactions, while higher temperatures increase reaction rates but may lead to degradation products [21]. The optimal temperature range for N-Isopropylacetamide synthesis typically falls between 20-50°C, balancing reaction efficiency with product quality [2] [21].

Pressure considerations become important when volatile solvents or reagents are employed [26]. Slight overpressure may be beneficial for preventing solvent loss and maintaining consistent reaction concentrations throughout the process [26]. Continuous monitoring of pressure conditions ensures optimal mass transfer and reaction efficiency [26].

The thermal decomposition of N-Isopropylacetamide occurs through multiple competing pathways, each characterized by distinct kinetic parameters and product distributions. Gas-phase pyrolysis studies conducted between 430 and 480°C have elucidated the mechanistic complexity of this process [1] [2] [3].

Unimolecular Elimination to Propene and Acetamide

The primary decomposition pathway involves a unimolecular elimination mechanism that yields propene and acetamide as the major products. This process follows first-order kinetics and is characterized by the highest activation energy among the competing pathways [1] [2].

The unimolecular elimination proceeds through a cyclic transition state where the carbon-nitrogen bond and a carbon-hydrogen bond are simultaneously broken. The reaction exhibits classic first-order behavior with respect to N-Isopropylacetamide concentration, indicating that the rate-determining step involves a single molecule of the substrate [1] [2].

The Arrhenius parameters for this pathway have been precisely determined through extensive kinetic analysis. The rate constant k₁ follows the expression:

k₁ = 10^(12.07 ± 0.33) exp[(-54,000 ± 1,100) cal mol⁻¹/RT] s⁻¹

This corresponds to an activation energy of 54,000 ± 1,100 cal mol⁻¹ and a pre-exponential factor with logarithmic value of 12.07 ± 0.33. The relatively high activation energy reflects the substantial energy barrier required for the concerted bond-breaking process [1] [2].

The unimolecular elimination demonstrates the influence of the mesomeric effect in amide structures. The greater mesomeric stabilization in N-Isopropylacetamide compared to corresponding esters results in a relatively smaller effect of α-methyl substitution on the reaction rate. This observation is consistent with the enhanced electron delocalization in the amide functional group [1] [2].

Bimolecular Acetic Acid-Catalyzed Degradation

Concurrent with the unimolecular pathway, N-Isopropylacetamide undergoes bimolecular decomposition that produces a more complex mixture of products including isopropylamine, propene, acetic acid, and acetonitrile. This pathway exhibits second-order kinetics and operates through a different mechanistic framework [1] [2].

The bimolecular decomposition follows the rate expression:

k₂ = 10^(13.75 ± 0.85) exp[(-42,200 ± 2,900) cal mol⁻¹/RT] cm³ mol⁻¹ s⁻¹

The activation energy for this pathway is 42,200 ± 2,900 cal mol⁻¹, which is significantly lower than the unimolecular process. The higher pre-exponential factor (log A = 13.75 ± 0.85) reflects the bimolecular nature of the reaction and the greater entropy of activation associated with the collision of two molecules [1] [2].

The bimolecular mechanism involves the interaction of two N-Isopropylacetamide molecules, leading to the formation of various intermediates that subsequently decompose to yield the observed products. The reaction proceeds through a series of bond-breaking and bond-forming steps that result in the redistribution of molecular fragments [1] [2].

Acid-Catalyzed Bimolecular Reactions

The presence of carboxylic acids, particularly acetic acid formed during the decomposition process, significantly influences the reaction kinetics through autocatalytic effects. This catalytic pathway represents a distinct mechanistic route that operates in parallel with the uncatalyzed bimolecular process [1] [2].

Role of Acetic Acid in Reaction Catalysis

Acetic acid functions as an effective catalyst for the bimolecular decomposition of N-Isopropylacetamide, with the catalytic effect becoming more pronounced as the reaction progresses and acetic acid accumulates in the system. The autocatalytic nature of this process creates a positive feedback loop that accelerates the overall decomposition rate [1] [2].

The catalytic mechanism involves the protonation of the amide group by acetic acid, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by another molecule of N-Isopropylacetamide. This activation step significantly lowers the energy barrier for the bimolecular interaction [1] [2].

Comparative studies with other carboxylic acids reveal that propionic acid exhibits catalytic effectiveness approximately equal to that of acetic acid, suggesting that the catalytic effect is primarily due to the carboxylic acid functionality rather than specific structural features. However, hydrogen chloride demonstrates approximately ten times greater catalytic efficiency than acetic acid, indicating that stronger acids provide more effective catalysis [1] [2] [4].

The catalytic efficiency can be quantified through the relative rate enhancement, where acetic acid serves as the reference catalyst with a relative effectiveness of 1.0. Under identical conditions, propionic acid exhibits similar effectiveness (~1.0), while hydrogen chloride shows dramatically enhanced catalytic activity (~10.0) [1] [2] [4].

Kinetic Parameters and Arrhenius Models

The acid-catalyzed pathway follows distinct kinetic behavior characterized by first-order dependence on both acid concentration and substrate concentration. The rate expression for the acetic acid-catalyzed reaction is:

k₃ = 10^(13.66 ± 0.30) exp[(-35,800 ± 990) cal mol⁻¹/RT] cm³ mol⁻¹ s⁻¹

This pathway exhibits the lowest activation energy (35,800 ± 990 cal mol⁻¹) among all the competing decomposition routes, reflecting the catalytic stabilization of the transition state. The pre-exponential factor (log A = 13.66 ± 0.30) is comparable to that of the uncatalyzed bimolecular pathway, indicating similar entropy changes in the transition state formation [1] [2].

The Arrhenius parameters for the catalyzed reaction demonstrate the effectiveness of acid catalysis in facilitating the decomposition process. The reduction in activation energy from 42,200 cal mol⁻¹ (uncatalyzed) to 35,800 cal mol⁻¹ (catalyzed) represents a significant energetic stabilization of approximately 6,400 cal mol⁻¹ [1] [2].

The temperature dependence of the catalyzed reaction follows the standard Arrhenius behavior across the investigated temperature range of 430-480°C. The consistency of the kinetic parameters across this temperature range validates the proposed mechanism and confirms that the catalytic effect operates through a uniform pathway [1] [2].

Nucleophilic Substitution Mechanisms

N-Isopropylacetamide and its derivatives participate in nucleophilic substitution reactions, particularly when functionalized with appropriate leaving groups. These reactions proceed through well-defined mechanistic pathways that are influenced by the nature of the leaving group, the nucleophile, and the reaction conditions [7].

Bromine Displacement in Derivatives

Brominated derivatives of N-Isopropylacetamide, such as 2-Bromo-N-isopropylacetamide, serve as versatile electrophiles in nucleophilic substitution reactions. The bromine atom functions as an excellent leaving group, facilitating displacement by various nucleophiles through the SN2 mechanism .

The mechanism of bromine displacement involves the nucleophilic attack at the carbon bearing the bromine substituent, with simultaneous departure of the bromide ion. This process occurs through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in inversion of stereochemistry at the reaction center .

The reactivity of brominated derivatives depends on several factors including the electronic nature of the nucleophile, the steric environment around the reaction center, and the solvent system employed. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal conditions for these transformations by stabilizing the developing charges in the transition state .

Common nucleophiles that effectively displace bromine include amines, thiols, and alkoxides. The reaction with amines produces substituted acetamide derivatives, while reaction with thiols yields thioacetamide analogs. These transformations provide access to diverse structural motifs for further synthetic elaboration .

The kinetic behavior of bromine displacement reactions follows second-order kinetics, with the rate being proportional to the concentrations of both the substrate and the nucleophile. The reaction proceeds smoothly under mild conditions, typically at room temperature or with modest heating .

Alkyl Halide Reactivity in Functionalization

The reactivity of alkyl halides in nucleophilic substitution reactions involving N-Isopropylacetamide derivatives follows predictable trends based on the nature of the halogen and the structural features of the substrate. The leaving group ability decreases in the order: triflate > iodide > bromide > chloride > methanesulfonate ≈ p-toluenesulfonate [8].

Iodide-substituted derivatives exhibit the highest reactivity among the halogen series, readily undergoing nucleophilic substitution at room temperature in polar aprotic solvents. The large size and polarizability of the iodide ion contribute to its excellent leaving group properties, making it ideal for reactions with weak nucleophiles .

Bromide derivatives demonstrate high reactivity and represent an optimal balance between synthetic accessibility and reactivity. Most brominated N-Isopropylacetamide derivatives can be prepared through straightforward synthetic routes and subsequently functionalized under mild conditions .

Chloride-substituted compounds show moderate reactivity and typically require elevated temperatures or extended reaction times to achieve complete conversion. The smaller size and higher electronegativity of chloride result in stronger carbon-halogen bonds that are more resistant to nucleophilic attack .

The reactivity patterns for sulfonate leaving groups reveal that trifluoromethanesulfonate (triflate) exhibits the highest reactivity, often surpassing even iodide in terms of leaving group ability. This exceptional reactivity makes triflates particularly valuable for challenging substitution reactions involving sterically hindered substrates [8].

Methanesulfonate and p-toluenesulfonate derivatives show moderate reactivity, comparable to bromides under most conditions. These sulfonates offer advantages in terms of stability and ease of handling, making them attractive alternatives to halides in certain synthetic applications [8].

The steric environment around the reaction center significantly influences the reaction rate and mechanism. Primary alkyl halides undergo facile SN2 reactions with clean inversion of stereochemistry, while secondary substrates show reduced reactivity due to increased steric hindrance. Tertiary alkyl halides generally do not participate in SN2 reactions and instead undergo elimination or SN1 processes under forcing conditions [8].

The functional group tolerance of these nucleophilic substitution reactions is generally excellent, with ester, amide, nitrile, and alcohol functionalities being well-tolerated under the reaction conditions. This broad compatibility enables the preparation of complex, highly functionalized molecules through sequential substitution reactions [8].